molecular formula C5H15NO4S B1620360 Tetramethylammonium methyl sulphate CAS No. 811-92-7

Tetramethylammonium methyl sulphate

Cat. No.: B1620360
CAS No.: 811-92-7
M. Wt: 185.24 g/mol
InChI Key: JGJWEFUHPCKRIJ-UHFFFAOYSA-M
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Description

Tetramethylammonium methyl sulphate is a quaternary ammonium compound with the chemical formula

(CH3)4N(CH3SO4)(CH_3)_4N(CH_3SO_4)(CH3​)4​N(CH3​SO4​)

. It is known for its role as a phase transfer catalyst and its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium methyl sulphate can be synthesized through the reaction of tetramethylammonium hydroxide with methyl sulphate. The reaction typically occurs under mild conditions, often at room temperature, and involves the following steps:

(CH3)4N+OH+CH3SO4(CH3)4N+(CH3SO4)+H2O(CH_3)_4N^+OH^- + CH_3SO_4^- \rightarrow (CH_3)_4N^+(CH_3SO_4)^- + H_2O (CH3​)4​N+OH−+CH3​SO4−​→(CH3​)4​N+(CH3​SO4​)−+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium methyl sulphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions, altering the oxidation state of the sulphate group.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminium hydride can facilitate reduction reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction can produce various sulphate derivatives.

Scientific Research Applications

Tetramethylammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases (e.g., organic and aqueous).

    Biology: It can be used in the preparation of biological samples for analysis, particularly in mass spectrometry.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the synthesis of various chemicals and as an intermediate in the production of other quaternary ammonium compounds.

Mechanism of Action

The mechanism by which tetramethylammonium methyl sulphate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets by forming complexes that enhance the solubility and reactivity of the reactants.

Comparison with Similar Compounds

  • Tetramethylammonium chloride
  • Tetramethylammonium hydroxide
  • Tetraethylammonium methyl sulphate

Comparison: Tetramethylammonium methyl sulphate is unique due to its specific methyl sulphate group, which imparts distinct solubility and reactivity characteristics. Compared to tetramethylammonium chloride and hydroxide, it offers different reactivity profiles, particularly in substitution and phase transfer reactions. Tetraethylammonium methyl sulphate, while similar, has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.

Properties

IUPAC Name

methyl sulfate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CH4O4S/c1-5(2,3)4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJWEFUHPCKRIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061146
Record name Methanaminium, N,N,N-trimethyl-, methyl sulfate
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Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-92-7
Record name Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name Methanaminium, N,N,N-trimethyl-, methyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium methyl sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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